Cas no 1040669-30-4 (methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate)
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate
- methyl 1-[3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanoyl]piperidine-4-carboxylate
- 1040669-30-4
- AKOS024506988
- methyl 1-(3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanoyl)piperidine-4-carboxylate
- F5326-0413
-
- Inchi: 1S/C20H25N3O5S2/c1-14-3-6-17(7-4-14)30(26,27)22-20-21-16(13-29-20)5-8-18(24)23-11-9-15(10-12-23)19(25)28-2/h3-4,6-7,13,15H,5,8-12H2,1-2H3,(H,21,22)
- InChI Key: LEEGBKLOTVKENA-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NC1=NC(=CS1)CCC(N1CCC(C(=O)OC)CC1)=O)(=O)=O
Computed Properties
- Exact Mass: 451.12356325g/mol
- Monoisotopic Mass: 451.12356325g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 30
- Rotatable Bond Count: 8
- Complexity: 696
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 142Ų
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5326-0413-2μmol |
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate |
1040669-30-4 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5326-0413-5μmol |
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate |
1040669-30-4 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5326-0413-10μmol |
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate |
1040669-30-4 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5326-0413-20μmol |
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate |
1040669-30-4 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5326-0413-1mg |
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate |
1040669-30-4 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5326-0413-2mg |
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate |
1040669-30-4 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5326-0413-3mg |
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate |
1040669-30-4 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5326-0413-4mg |
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate |
1040669-30-4 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5326-0413-5mg |
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate |
1040669-30-4 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5326-0413-10mg |
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate |
1040669-30-4 | 10mg |
$79.0 | 2023-09-10 |
methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate
Introduction to Methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate (CAS No. 1040669-30-4)
Methyl 1-{3-[2-(4-methylbenzenesulfonamido-1,3-thiazol-4-yl)]propanoyl}piperidine-4-carboxylate, identified by its CAS number 1040669-30-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular structure of Methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate is characterized by its intricate arrangement of functional groups, including a piperidine ring, a thiazole moiety, and a benzenesulfonamide group. These structural elements contribute to its unique chemical properties and biological interactions, which are critical for its potential role in drug discovery.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The piperidine core is particularly noteworthy, as it is a common pharmacophore found in many FDA-approved drugs due to its ability to enhance binding affinity and selectivity. The presence of the thiazole ring further enriches the compound's pharmacological profile, as thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
The benzenesulfonamide group in Methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate adds another layer of complexity to its structure. Benzenesulfonamides are widely recognized for their role as bioisosteres and have been successfully incorporated into various drug molecules to improve solubility, metabolic stability, and pharmacokinetic properties. The specific arrangement of these functional groups in this compound suggests that it may exhibit multiple modes of action, making it a valuable candidate for further investigation.
Recent studies have highlighted the importance of targeting specific biological pathways to develop effective treatments for complex diseases. The compound's structure suggests potential interactions with enzymes and receptors involved in signal transduction pathways, which are crucial for processes such as cell growth, differentiation, and apoptosis. By modulating these pathways, Methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate may offer therapeutic benefits in conditions such as cancer, neurodegenerative diseases, and inflammatory disorders.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to construct the complex molecular framework efficiently. The use of high-performance analytical methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) is essential for characterizing the compound's structure and verifying its purity.
In the realm of drug discovery, computational modeling plays a pivotal role in predicting the biological activity of novel compounds. Molecular docking studies have been utilized to explore the binding interactions between Methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate and target proteins. These studies provide valuable insights into the compound's mechanism of action and help identify potential lead structures for further optimization.
The pharmacokinetic properties of Methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate are also of great interest. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways must be carefully evaluated to ensure that the compound behaves favorably in vivo. Preclinical studies involving cell-based assays and animal models are conducted to assess these parameters and gather preliminary data on safety and efficacy.
As research progresses, the integration of artificial intelligence (AI) and machine learning (ML) techniques into drug discovery has revolutionized the way new compounds are designed and evaluated. AI-driven platforms can predict the biological activity of molecules with high accuracy based on their structural features. This approach has accelerated the identification of promising candidates like Methyl 1-{3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanoyl}piperidine-4-carboxylate for further preclinical development.
The potential therapeutic applications of this compound are vast. Its unique structural features suggest that it may be effective against a range of diseases by interacting with multiple targets. For instance, its ability to modulate enzymes involved in inflammation could make it a candidate for treating autoimmune disorders such as rheumatoid arthritis. Additionally, its interaction with cellular signaling pathways may provide insights into developing treatments for neurological disorders like Alzheimer's disease.
In conclusion, Methyl 1-{3-[2-(4-methylbenzenesulfonamido-1,3-thiazol-4-yl)]propanoyl}piperidine-4-carboxylate (CAS No. 1040669-30-4) represents a significant advancement in pharmaceutical research. Its complex molecular structure and diverse functional groups make it a promising candidate for further exploration in drug discovery. With ongoing studies focusing on its biological activity and pharmacokinetic properties, this compound holds great potential for developing novel therapeutics that address unmet medical needs.
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